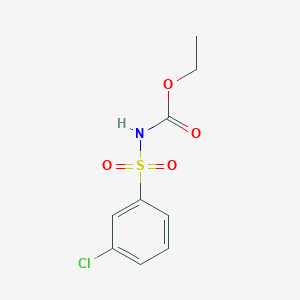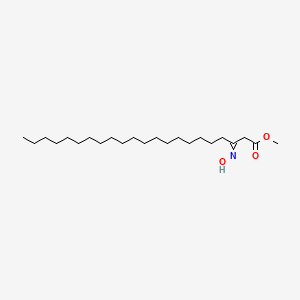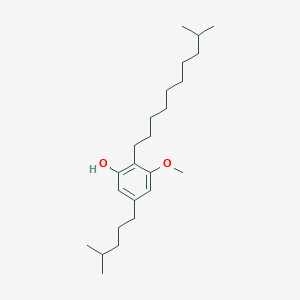![molecular formula C16H16N2O2Se2 B14504987 N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide CAS No. 63990-56-7](/img/structure/B14504987.png)
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide is an organic compound that belongs to the class of diselenides It is characterized by the presence of two selenium atoms bonded to a phenyl ring, which is further substituted with acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide typically involves the reaction of 2-aminophenyl diselenide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. The general reaction can be represented as follows:
[ \text{2-Aminophenyl diselenide} + \text{Acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods would incorporate purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of materials with unique properties, such as high conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide involves its interaction with biological molecules through its selenium atoms. Selenium is known to play a role in redox reactions, and the compound can act as an antioxidant by neutralizing reactive oxygen species (ROS). The molecular targets and pathways involved include:
Glutathione peroxidase: Selenium-containing compounds are known to mimic the activity of this enzyme, which reduces hydrogen peroxide and organic hydroperoxides.
Thioredoxin reductase: The compound may interact with this enzyme, which is involved in maintaining the redox balance within cells.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Similar structure but lacks the acetamide groups.
Bis(2-aminophenyl) diselenide: Similar structure but with amino groups instead of acetamide groups.
Selenocystine: A naturally occurring selenium-containing amino acid.
Uniqueness
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide is unique due to the presence of both selenium atoms and acetamide groups, which confer distinct chemical and biological properties. The acetamide groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
63990-56-7 |
|---|---|
Fórmula molecular |
C16H16N2O2Se2 |
Peso molecular |
426.3 g/mol |
Nombre IUPAC |
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O2Se2/c1-11(19)17-13-7-3-5-9-15(13)21-22-16-10-6-4-8-14(16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
CNBPFTNNGNVODJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1[Se][Se]C2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)


![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)

![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)






